2-Acetyl-1,2,3,4-tetrahydroisoquinoline - 14028-67-2

2-Acetyl-1,2,3,4-tetrahydroisoquinoline

Catalog Number: EVT-365200
CAS Number: 14028-67-2
Molecular Formula: C11H13NO
Molecular Weight: 175.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tetrahydroisoquinolines represent a class of compounds with diverse biological activities and potential therapeutic applications. Among these, 2-Acetyl-1,2,3,4-tetrahydroisoquinoline derivatives have been synthesized and evaluated for their pharmacological properties, including their interaction with opioid receptors and AMPA receptors. These compounds have shown promise in various fields, such as pain management and neuroimaging, due to their potent biological activities.

Synthesis Analysis

2-Acetyl-1,2,3,4-tetrahydroisoquinoline can be synthesized by reacting 1,2,3,4-tetrahydroisoquinoline with various reagents. One method involves reacting it with 2-chloro-N-(substituted phenyl)acetamides in acetonitrile to produce a series of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(substituted phenyl)acetamides. []

Chemical Reactions Analysis

2-Acetyl-1,2,3,4-tetrahydroisoquinoline and its derivatives undergo diverse chemical reactions. They can participate in reactions like alkylation, acylation, and condensation reactions, enabling the formation of a wide array of structurally diverse compounds. [, , ]

Applications in Various Fields

In the field of pain management, the substituted tetrahydroisoquinolines have shown very potent antinociceptive effects, with the potential to be developed into new analgesics1. The structure-activity relationship (SAR) analysis indicates that these compounds could be optimized to enhance their selectivity and potency for kappa opioid receptors, which could lead to fewer side effects compared to traditional mu opioid receptor agonists.

In neuroimaging, the synthesis of carbon-11 and tritium-labeled tetrahydroisoquinoline derivatives aimed to develop PET tracers for AMPA receptors3. Although the initial brain uptake was good, the rapid clearance and low specific binding to AMPA receptors in vivo suggest that further modifications are necessary to improve their suitability as imaging agents.

Lastly, the stereoselective synthesis of 2,3,4-trisubstituted tetrahydroquinolines via a three-component coupling reaction demonstrates the versatility of tetrahydroisoquinoline derivatives in organic chemistry2. The methodology provides rapid access to these compounds, which could be valuable intermediates for the synthesis of more complex molecules with potential biological activities.

1-Alkyl-2-acetyl-1,2,3,4-tetrahydroisoquinoline derivatives

  • Compound Description: This series of derivatives features a carbon chain derived from fatty acids attached to the C-1 position of the 2-acetyl-1,2,3,4-tetrahydroisoquinoline core structure []. Specifically, compounds 7 and 10 within this series demonstrated moderate multidrug resistance (MDR) reversal activity in vitro against K562 and K562/DOX cell lines [].

2-Acetyl-2,3,4,5-tetrahydro-1H-benzo[c]azepines

  • Compound Description: This class of compounds features a seven-membered azepine ring fused to a benzene ring, with an acetyl group at the 2-position []. These compounds are structurally analogous to the 1-alkyl-2-acetyl-1,2,3,4-tetrahydroisoquinoline derivatives [].
  • Relevance: The synthesis of these compounds, alongside substituted 2-Acetyl-1,2,3,4-tetrahydroisoquinolines, through a radical cyclization and S(RN)1 substitution reaction suggests a close structural relationship and potential for similar reactivity patterns [].

N-((trans)-4-(2-(7-Cyano-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)cyclohexyl)-1H-indole-2-carboxamide (SB269652)

  • Compound Description: SB269652 acts as a bitopic ligand, binding to one protomer of the dopamine D2 receptor (D2R) dimer and allosterically inhibiting dopamine binding at the other protomer []. This compound contains a 3,4-dihydroisoquinoline moiety as its "head" group, linked to an indole ring through a cyclohexylene linker [].

4-Benzylidene-2-((1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)methyl)oxazol-5(4H)-one derivatives

  • Compound Description: These derivatives are synthesized from 1,2,3,4-tetrahydroisoquinoline and incorporate a benzylidene-oxazolone moiety attached to the nitrogen atom via a methylene linker []. These compounds have demonstrated antimicrobial activity, with bromine-substituted derivatives showing a good activity profile [].

6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H-yl)(3,4-dimethoxyphenyl)methanone (TQ9)

  • Compound Description: This compound demonstrated high tumor-specific cytotoxicity against human oral squamous cell carcinoma cell lines []. It features a 3,4-dimethoxybenzoyl group attached to the nitrogen atom of the 6,7-dimethoxy-3,4-dihydroisoquinoline core.

Ethyl 2-benzyloxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate (TD13)

  • Compound Description: TD13 displayed high tumor-specific cytotoxicity against human oral squamous cell carcinoma cell lines []. This compound features both ethoxycarbonyl and benzyloxycarbonyl groups attached to the 1,2,3,4-tetrahydroisoquinoline core.
  • Compound Description: This chiral auxiliary is synthesized from (S)-1,2,3,4-tetrahydroisoquinoline acid and is used in diastereoselective alkylation reactions [].

6,7‐Dimethoxy‐2‐{2‐[4‐(1H‐1,2,3‐triazol‐1‐yl)phenyl]ethyl}‐1,2,3,4‐tetrahydroisoquinolines

  • Compound Description: This series of compounds features a 1,2,3-triazole ring linked to the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core via a phenylethyl chain []. One specific compound in this series, 2‐[(1‐{4‐[2‐(6,7‐dimethoxy‐3,4‐dihydroisoquinolin‐2(1H)‐yl)ethyl]phenyl}‐1H‐1,2,3‐triazol‐4‐yl)methoxy]‐N‐(p‐tolyl)benzamide (compound 7h), displayed potent modulation of P-glycoprotein (P-gp) mediated multidrug resistance [].

(–)-N-{2-[(R)-3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758)

  • Compound Description: YM758 acts as a "funny" If current channel (If channel) inhibitor and is under development as a treatment for stable angina and atrial fibrillation []. This compound features a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety connected to a piperidine ring through a carbonyl linker.
Mechanism of Action

The study of substituted 1-(aminomethyl)-2-(arylacetyl)-1,2,3,4-tetrahydroisoquinolines has revealed their significant antinociceptive properties, which are mediated through their interaction with opioid receptors1. Specifically, the introduction of a hydroxy substituent at the 5-position of the isoquinoline nucleus enhances antinociceptive potency, as demonstrated in mouse models. The binding affinity to kappa opioid receptors correlates with antinociceptive activity, while the affinity for mu opioid receptors does not show a direct correlation1. This suggests that the analgesic effects of these compounds may be primarily kappa opioid receptor-mediated.

Another derivative, 2-Acetyl-1-(4'-chlorophenyl)-6-methoxy-7-[11C]methoxy-1,2,3,4-tetrahydroisoquinoline, has been evaluated as a non-competitive antagonist of AMPA receptors3. Although it demonstrated high potency in vitro, its rapid clearance from the central nervous system and low specific binding in vivo limit its suitability as a PET imaging agent for AMPA receptors3.

Properties

CAS Number

14028-67-2

Product Name

2-Acetyl-1,2,3,4-tetrahydroisoquinoline

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

InChI

InChI=1S/C11H13NO/c1-9(13)12-7-6-10-4-2-3-5-11(10)8-12/h2-5H,6-8H2,1H3

InChI Key

JBPPSLURCSFQDH-UHFFFAOYSA-N

SMILES

CC(=O)N1CCC2=CC=CC=C2C1

Canonical SMILES

CC(=O)N1CCC2=CC=CC=C2C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.